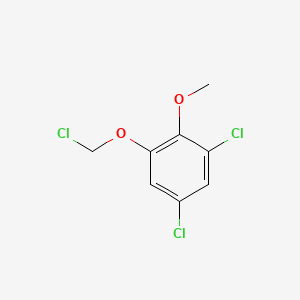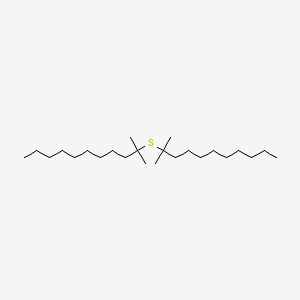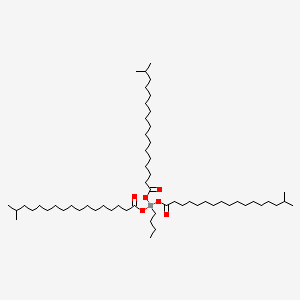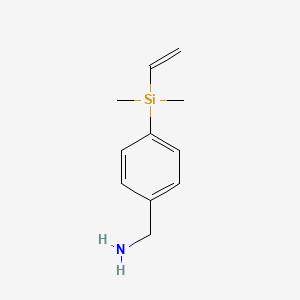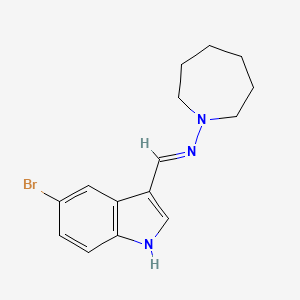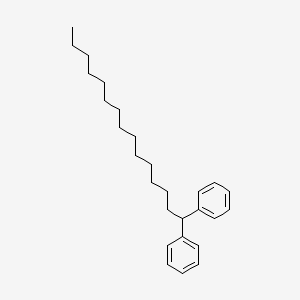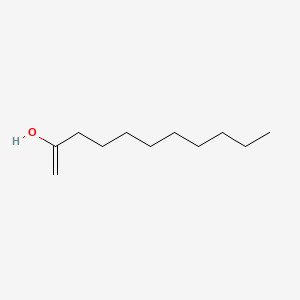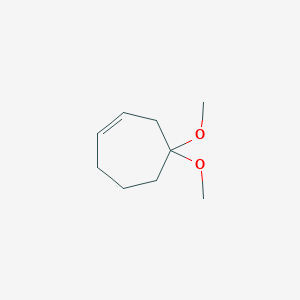
Simplexin, 22,23,24,25-tetradehydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Simplexin, 22,23,24,25-tetradehydro-: is a chemical compound known for its unique structure and properties. It is a derivative of simplexin, a diterpenoid compound, and is characterized by the presence of multiple double bonds in its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Simplexin, 22,23,24,25-tetradehydro- involves multiple steps, starting from simple precursors. The process typically includes the formation of intermediate compounds through a series of reactions such as cyclization, oxidation, and dehydrogenation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product .
Industrial Production Methods: Industrial production of Simplexin, 22,23,24,25-tetradehydro- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization and chromatography to isolate the compound from by-products and impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Simplexin, 22,23,24,25-tetradehydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce more saturated compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, Simplexin, 22,23,24,25-tetradehydro- is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar diterpenoid compounds in various chemical reactions .
Biology: In biological research, this compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that it can interact with specific biological targets, making it a candidate for drug development .
Medicine: In medicine, Simplexin, 22,23,24,25-tetradehydro- is explored for its therapeutic potential. Its ability to modulate biological pathways and targets makes it a promising compound for developing new treatments for various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of other complex molecules and as a precursor for producing various chemical products. Its unique properties make it valuable in the development of new materials and chemicals .
Mécanisme D'action
The mechanism of action of Simplexin, 22,23,24,25-tetradehydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparaison Avec Des Composés Similaires
- Excoecariatoxin
- Terpenoid EA-I
- Other diterpenoid compounds
Comparison: Simplexin, 22,23,24,25-tetradehydro- is unique due to its specific structure and the presence of multiple double bonds. Compared to similar compounds like Excoecariatoxin and Terpenoid EA-I, it exhibits distinct chemical reactivity and biological activities. These differences make it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
92219-48-2 |
|---|---|
Formule moléculaire |
C30H40O8 |
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3E)-nona-1,3-dienyl]-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one |
InChI |
InChI=1S/C30H40O8/c1-6-7-8-9-10-11-12-13-28-36-23-21-24-27(16-31,35-24)25(33)29(34)20(14-18(4)22(29)32)30(21,38-28)19(5)15-26(23,37-28)17(2)3/h10-14,19-21,23-25,31,33-34H,2,6-9,15-16H2,1,3-5H3/b11-10+,13-12+ |
Clé InChI |
CZCPFHFUOUQBDL-AQASXUMVSA-N |
SMILES isomérique |
CCCCC/C=C/C=C/C12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
SMILES canonique |
CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


